molecular formula C9H11N B1589497 4-Vinylbenzylamine CAS No. 50325-49-0

4-Vinylbenzylamine

Cat. No. B1589497
CAS RN: 50325-49-0
M. Wt: 133.19 g/mol
InChI Key: WAVDSLLYAQBITE-UHFFFAOYSA-N
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Description

4-Vinylbenzylamine (CAS RN: 50325-49-0) is an organic compound with the chemical formula C9H11N . It exists as a colorless liquid with weak alkalinity . Also known as 4-(Aminomethyl)styrene , it is stabilized with MEHQ (Methyl Ethyl Hydroquinone) .


Synthesis Analysis

The synthesis of 4-Vinylbenzylamine involves various methods, including the reaction of 4-Vinylbenzyl chloride with ammonia or hydrazine hydrate . The latter method yields the desired compound in good yield .


Molecular Structure Analysis

The molecular formula of 4-Vinylbenzylamine is C9H11N , and its molecular weight is 133.19 g/mol . It has a vinyl group (CH=CH2) attached to a benzene ring .


Chemical Reactions Analysis

4-Vinylbenzylamine can participate in various chemical reactions, including acid-base reactions, precipitation reactions, and oxidation-reduction reactions. The choice of reaction depends on the specific analysis required. The reaction must be fast, complete, and specific to accurately determine the concentration of the compound of interest .


Physical And Chemical Properties Analysis

  • Safety : Causes skin and eye irritation; precautions include protective gear and thorough washing after handling

Scientific Research Applications

Polymer Science

  • Summary of the application : 4-Vinylbenzylamine is used in the synthesis of functional polymer materials, such as polymers and copolymers .
  • Methods of application or experimental procedures : The preparation of 4-Vinylbenzylamine is usually obtained by the reaction of benzyl bromide and vinyl amine by a base-catalyzed method .
  • Results or outcomes : The use of 4-Vinylbenzylamine in polymer science has led to the development of new materials with specific functions .

Biochemical Research

  • Summary of the application : 4-Vinylbenzylamine is used as a biochemical for proteomics research .
  • Methods of application or experimental procedures : The specific methods of application in this field can vary widely depending on the specific research context .
  • Results or outcomes : The outcomes of this application can also vary widely, but the use of 4-Vinylbenzylamine in proteomics research can contribute to new discoveries and advancements in the field .

Monomer Synthesis

  • Summary of the application : 4-Vinylbenzylamine is used as a monomer in the synthesis of various polymers .
  • Methods of application or experimental procedures : The specific methods of application in this field can vary widely depending on the specific research context .
  • Results or outcomes : The outcomes of this application can also vary widely, but the use of 4-Vinylbenzylamine in monomer synthesis can contribute to new discoveries and advancements in the field .

Biochemical Reagents

  • Summary of the application : 4-Vinylbenzylamine is used as a biochemical reagent in various biochemical research .
  • Methods of application or experimental procedures : The specific methods of application in this field can vary widely depending on the specific research context .
  • Results or outcomes : The outcomes of this application can also vary widely, but the use of 4-Vinylbenzylamine in biochemical research can contribute to new discoveries and advancements in the field .

Chromatography

  • Summary of the application : 4-Vinylbenzylamine is used in chromatography, a laboratory technique for the separation of mixtures .
  • Methods of application or experimental procedures : The specific methods of application in this field can vary widely depending on the specific research context .
  • Results or outcomes : The outcomes of this application can also vary widely, but the use of 4-Vinylbenzylamine in chromatography can contribute to new discoveries and advancements in the field .

Mass Spectrometry

  • Summary of the application : 4-Vinylbenzylamine is used in mass spectrometry, an analytical technique that measures the mass-to-charge ratio of ions .
  • Methods of application or experimental procedures : The specific methods of application in this field can vary widely depending on the specific research context .
  • Results or outcomes : The outcomes of this application can also vary widely, but the use of 4-Vinylbenzylamine in mass spectrometry can contribute to new discoveries and advancements in the field .

Safety And Hazards

4-Vinylbenzylamine can cause skin and eye irritation. Proper protective measures should be taken during handling .

Future Directions

Research on 4-Vinylbenzylamine continues to explore its applications in materials science, biomaterials, and polymer chemistry. Further investigations may reveal novel uses and potential modifications for specific purposes .

properties

IUPAC Name

(4-ethenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVDSLLYAQBITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52831-01-3
Record name Poly(p-aminomethylstyrene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52831-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70454137
Record name 4-Vinylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinylbenzylamine

CAS RN

50325-49-0
Record name 4-Vinylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Vinylbenzylamine (stabilized with MEHQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 250 mL flask was added vinylbenzyl chloride (7.63 g, 0,050 mol), concentrated aqueous ammonia (9.8 mL), and isopropanol (40 mL). The mixture was stirred for one week, at which point a large quantity of crystalline material (ammonium chloride) had precipitated. The solid was filtered off and washed with isopropanol. The mother liquor was evaporated on a rotary evaporator until no ammonia odor could be detected. Isopropanol (50 mL) was then added, and the mixture refrigerated for several hours. Following refrigeration, ammonium chloride which had precipitated was filtered off to yield 4-aminomethylstyrene which was used without further purification.
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
MT Charreyre, V Razafindrakoto… - Macromolecular …, 1994 - Wiley Online Library
Kinetics of radically initiated solution homopolymerization of 4‐vinylbenzylamine (VBA) and its trifluoroacetamide derivative (VBAF), and their copolymerization with styrene (S), have …
Number of citations: 13 onlinelibrary.wiley.com
PC Kunz, NE Brückmann, B Spingler - 2007 - Wiley Online Library
Diagnosis of early stage angiogenic tumours is fundamental for cancer therapy. In this study we present the synthesis and characterisation of functionalised HPMA‐copolymers with …
MT Charreyre, V Razafindrakoto… - Macromolecular …, 1994 - Wiley Online Library
… Following the first part of this series devoted to the radically initiated (co)polymerization of 4-vinylbenzylamine (VBA) and its trifluoroacetamide derivative (VBAF), the objective of this …
Number of citations: 22 onlinelibrary.wiley.com
X Huang, F Hu, H Su - Macromolecules, 2013 - ACS Publications
… CB[6] and 4-vinylbenzylamine hydrochloride salt were prepared according to the literature. (33, 34) Potassium persulfate (AP) and butyl amine (AP) were received from Shanghai …
Number of citations: 17 pubs.acs.org
MS Um, H Lee - Macromolecular Research, 2017 - Springer
… Abstract: Core-crosslinked star (CCS) polymers with polyethylene oxide (PEO) as a shell and crosslinked poly(4-vinylbenzylamine) (PVBA) derivatives as a core, were successfully …
Number of citations: 3 link.springer.com
E Yoshida, T Tsuchiya, K Katayama - Polymer journal, 1999 - nature.com
… Jdecane-1-yl)4-vinylbenzylamine (Ad0) and N-(tricyclo[3.3.1.1*"]decane-1-yl-methyl)4-vinylbenzylamine (Adl) were conducted in bulk under nitrogen. The polymerizations of Ad0 and …
Number of citations: 9 www.nature.com
Y Kurimura, K Takato - Journal of the Chemical Society, Faraday …, 1988 - pubs.rsc.org
… Acid dissociation constants (K,) of the polymer-bound imino diacetate analogue, 4-vinylbenzylamine-N, N'-diacetate co-styrenesulphonate (P-SS) and 4-vinylbenzylamine-N, N'-…
Number of citations: 15 pubs.rsc.org
K Se, S Kudoh - Journal of applied polymer science, 1999 - Wiley Online Library
… , 13, 14 First, N-isopropyl-N-trimethylsilyl-4-vinylbenzylamine (SBA), shown in Figure 2 was … from PSBA produces poly(N-isopropyl-4-vinylbenzylamine) (PBA) having desired molecular …
Number of citations: 13 onlinelibrary.wiley.com
F Zeng, Y Shen, S Zhu - Macromolecular Rapid …, 2001 - Wiley Online Library
… N-Isopropyl-4-vinylbenzylamine (PVBA) was synthesized and used as an initiator for the polymerization of methacrylates to synthesize macromonomers with terminal styrenic moieties. …
Number of citations: 8 onlinelibrary.wiley.com
K Se, M Kijima, T Fujimoto - Polymer journal, 1988 - nature.com
… For example, poly(N,N-dimethyl-4-vinylbenzylamine) may be prepared by (i) the polymerization of N,Ndimethyl-4-vinylbenzylamine and (ii) treatment of chloromethylated poly(styrene) …
Number of citations: 51 www.nature.com

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